5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one
Overview
Description
5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[63002,603,10]undecan-4-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the ethyl, hydroxy, and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups or the tetracyclic core.
Substitution: Various substituents can be introduced or replaced on the tetracyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the
Properties
IUPAC Name |
5-ethyl-9-hydroxy-6-methyl-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-13-11(15)7-5-4-6-8(7)12(13,2)16-10(6)9(5)14/h5-10,14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXDTVGOIWNBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C3CC4C2C1(OC4C3O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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